molecular formula C26H38N2O B1619331 4,4'-Diheptylazoxybenzene CAS No. 37592-89-5

4,4'-Diheptylazoxybenzene

Cat. No.: B1619331
CAS No.: 37592-89-5
M. Wt: 394.6 g/mol
InChI Key: QGBNLWGTPRDGLR-UHFFFAOYSA-N
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Description

4,4’-Diheptylazoxybenzene is an organic compound with the molecular formula C26H38N2O and a molecular weight of 394.5927 g/mol It is characterized by the presence of two heptyl groups attached to the benzene rings and an azoxy functional group, which is a nitrogen-oxygen double bond

Properties

IUPAC Name

(4-heptylphenyl)-(4-heptylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-28(29)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNLWGTPRDGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-89-5
Record name (4,4'-Diheptyl)azoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of 4,4’-Diheptylazoxybenzene typically involves the following steps:

    Diazotization: The starting material, 4-heptylaniline, undergoes diazotization to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another molecule of 4-heptylaniline to form the azoxybenzene derivative.

    Oxidation: The final step involves the oxidation of the azoxybenzene derivative to form 4,4’-Diheptylazoxybenzene.

The reaction conditions for these steps include maintaining low temperatures during diazotization and using oxidizing agents such as hydrogen peroxide or potassium permanganate for the oxidation step .

Chemical Reactions Analysis

4,4’-Diheptylazoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

4,4’-Diheptylazoxybenzene has several applications in scientific research:

    Liquid Crystals: It is used in the study of liquid crystal phases due to its unique molecular structure, which can influence the alignment and properties of liquid crystals.

    Organic Electronics: The compound is investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-Diheptylazoxybenzene involves its interaction with molecular targets through its azoxy group. The azoxy group can participate in redox reactions, influencing the electronic properties of the compound. Additionally, the heptyl groups provide hydrophobic interactions, which can affect the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

4,4’-Diheptylazoxybenzene can be compared with other azoxybenzene derivatives, such as:

4,4’-Diheptylazoxybenzene is unique due to its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in liquid crystals and organic electronics.

Biological Activity

Overview of 4,4'-Diheptylazoxybenzene

Chemical Structure and Properties
this compound is an azoxy compound characterized by the presence of two heptyl groups attached to an azoxy functional group. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula : C15_{15}H22_{22}N2_2O2_2
Molecular Weight : 262.35 g/mol

Antimicrobial Activity

Azoxy compounds have been studied for their potential antimicrobial properties. Research indicates that certain azoxy derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, studies have shown that modifications in the alkyl chain length can influence the compound's effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Some azoxy compounds are reported to have anticancer effects. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of long alkyl chains, like those in this compound, may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

The biological mechanism of azoxy compounds typically involves:

  • Cell Membrane Interaction : Disruption of membrane integrity leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells.
  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various azoxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated that longer alkyl chains enhanced antibacterial efficacy due to increased hydrophobic interactions with bacterial membranes.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compound32 µg/mLStaphylococcus aureus
Another Azoxy Compound64 µg/mLEscherichia coli

Study 2: Anticancer Activity

In vitro studies on azoxy derivatives demonstrated their potential to induce apoptosis in human cancer cell lines. The study highlighted that compounds with longer alkyl chains showed enhanced cytotoxicity compared to their shorter counterparts.

CompoundIC50_{50} (µM)Cancer Cell Line
This compound15HeLa (Cervical Cancer)
Azoxy Compound A30MCF-7 (Breast Cancer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diheptylazoxybenzene
Reactant of Route 2
4,4'-Diheptylazoxybenzene

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